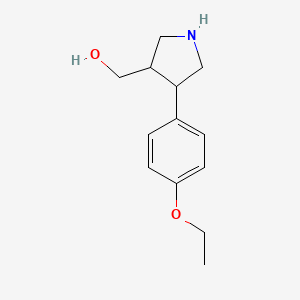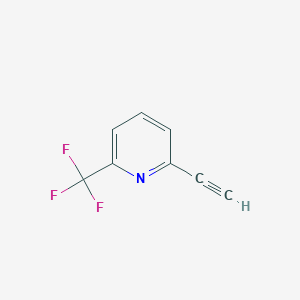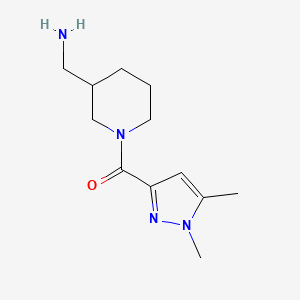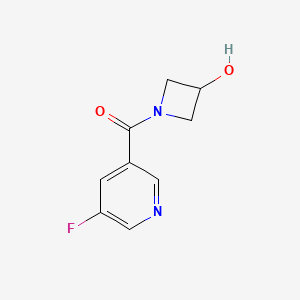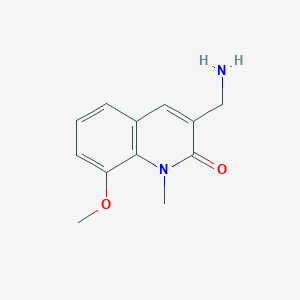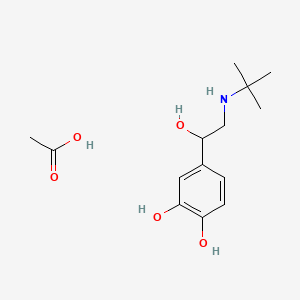
Colterol acetate
描述
Colterol acetate is a selective inhibitor of beta-adrenergic receptors. It is known for its ability to relax tracheal smooth muscle, reduce subspastic contractions, and increase the contractility of left ventricular papillary muscles . This compound primarily acts on beta-2 receptors in the trachea and beta-1 receptors in the heart.
准备方法
合成路线和反应条件: 醋酸科特罗的合成涉及科特罗与乙酸的酯化反应。该反应通常需要酸催化剂,并在回流条件下进行,以确保完全酯化。然后通过重结晶或色谱法对产物进行纯化,以获得纯形式的醋酸科特罗。
工业生产方法: 醋酸科特罗的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和设备,以确保高产量和纯度。反应条件经过优化,以最大限度地提高效率并减少副产物。
化学反应分析
反应类型: 醋酸科特罗会经历几种类型的化学反应,包括:
氧化: 醋酸科特罗可以被氧化成各种氧化产物,具体取决于所用试剂和条件。
还原: 醋酸科特罗的还原会导致科特罗的形成。
取代: 醋酸科特罗中的乙酰基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 可以使用氢氧根离子或胺之类的亲核试剂进行取代反应。
主要产物:
氧化: 醋酸科特罗的各种氧化衍生物。
还原: 科特罗。
取代: 醋酸科特罗的取代衍生物。
科学研究应用
醋酸科特罗有几种科学研究应用,包括:
化学: 用作有机合成中的试剂,以及分析化学中的标准品。
生物学: 研究其对β-肾上腺素受体的影响及其在细胞信号通路中的作用。
医学: 研究其在治疗呼吸道和心血管疾病方面的潜在治疗应用。
工业: 用于开发新药,以及作为质量控制中的参考化合物。
作用机制
醋酸科特罗通过选择性抑制β-肾上腺素受体发挥作用。它与这些受体结合,阻止相关G蛋白的激活以及随后的信号通路。 这会导致气管平滑肌松弛和心肌收缩力增强 。
类似化合物:
比托特罗: 另一种β-肾上腺素受体激动剂,用于治疗哮喘和慢性阻塞性肺病的支气管痉挛.
考来烯胺: 一种胆汁酸螯合剂,用于降低胆固醇水平.
独特之处: 醋酸科特罗独特之处在于其对β-肾上腺素受体的选择性抑制,特别是其对气管的β2受体和心脏的β1受体的强烈作用。这种特异性使其成为研究和潜在治疗应用的宝贵化合物。
相似化合物的比较
Uniqueness: Colterol acetate is unique in its selective inhibition of beta-adrenergic receptors, particularly its strong action on beta-2 receptors in the trachea and beta-1 receptors in the heart. This specificity makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
acetic acid;4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.C2H4O2/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8;1-2(3)4/h4-6,11,13-16H,7H2,1-3H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYBIDRTCKRNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50907691 | |
| Record name | Acetic acid--4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50907691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10255-14-8 | |
| Record name | Colterol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010255148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid--4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50907691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COLTEROL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUY1XO9278 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Octylamino)methyl]cyclobutan-1-ol](/img/structure/B1488397.png)
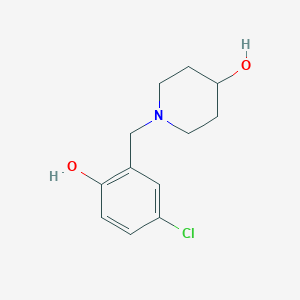
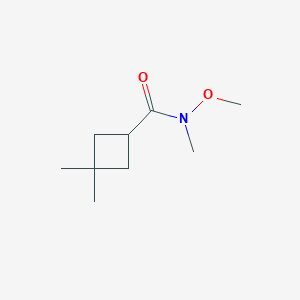
![2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B1488400.png)
![[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride](/img/structure/B1488402.png)

